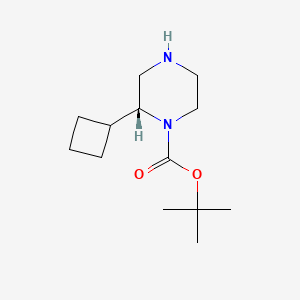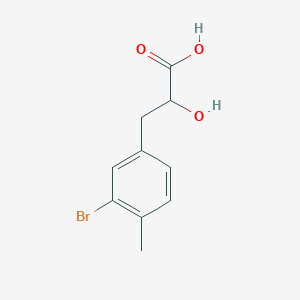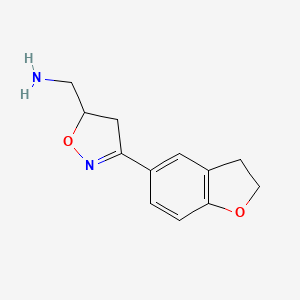
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with hydroxymethyl and dimethyl substituents, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization to introduce the hydroxymethyl and dimethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.
化学反应分析
Types of Reactions
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-(formyl)-1,6-dimethylquinolin-2(1H)-one, while reduction of the quinoline core can produce 1,6-dimethyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
科学研究应用
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The quinoline core can interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its use in the food industry and potential health effects.
3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione: A compound with similar structural features, studied for its biological activities.
Uniqueness
3-(hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-1,6-dimethylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-11-9(5-8)6-10(7-14)12(15)13(11)2/h3-6,14H,7H2,1-2H3 |
InChI 键 |
JZVMVYFZLBZWIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)
![5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)

![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)

![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)

![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
